molecular formula C12H13IN2O B14117782 6-iodo-2-(oxan-2-yl)-2H-indazole

6-iodo-2-(oxan-2-yl)-2H-indazole

Cat. No.: B14117782
M. Wt: 328.15 g/mol
InChI Key: ZGLYRXMSJGLPSL-UHFFFAOYSA-N
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Description

6-iodo-2-(oxan-2-yl)-2H-indazole is a heterocyclic compound that features an indazole core substituted with an iodo group and an oxan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-2-(oxan-2-yl)-2H-indazole typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazones with ortho-substituted nitrobenzenes under acidic conditions.

    Oxan-2-yl Substitution: The oxan-2-yl group can be introduced through nucleophilic substitution reactions, where the indazole core is reacted with oxan-2-yl halides or tosylates under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-iodo-2-(oxan-2-yl)-2H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of deiodinated or reduced indazole derivatives.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

6-iodo-2-(oxan-2-yl)-2H-indazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-iodo-2-(oxan-2-yl)-2H-indazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

6-iodo-2-(oxan-2-yl)-2H-indazole can be compared with other indazole derivatives:

    Similar Compounds: 6-bromo-2-(oxan-2-yl)-2H-indazole, 6-chloro-2-(oxan-2-yl)-2H-indazole.

    Uniqueness: The presence of the iodo group in this compound can impart unique reactivity and biological activity compared to its bromo or chloro analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H13IN2O

Molecular Weight

328.15 g/mol

IUPAC Name

6-iodo-2-(oxan-2-yl)indazole

InChI

InChI=1S/C12H13IN2O/c13-10-5-4-9-8-15(14-11(9)7-10)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2

InChI Key

ZGLYRXMSJGLPSL-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C=C3C=CC(=CC3=N2)I

Origin of Product

United States

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